molecular formula C9H11NO B1218372 (1R,2S)-1-amino-2-indanol CAS No. 7480-35-5

(1R,2S)-1-amino-2-indanol

Cat. No.: B1218372
CAS No.: 7480-35-5
M. Wt: 149.19 g/mol
InChI Key: LOPKSXMQWBYUOI-UHFFFAOYSA-N
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Description

(1R,2S)-1-amino-2-indanol is a chiral amino alcohol that has garnered significant interest in the fields of organic chemistry and pharmaceuticals. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications. The presence of both an amino group and a hydroxyl group on an indane ring makes it a versatile intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-1-amino-2-indanol typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method is the reduction of the corresponding ketone using chiral catalysts or reagents. For instance, the reduction of 2-indanone with a chiral borane reagent can yield this compound with high enantioselectivity .

Industrial Production Methods: Industrial production of this compound often involves the use of chiral resolution techniques. This can include the separation of enantiomers using chiral chromatography or the crystallization of diastereomeric salts. Another approach is the use of biocatalysts, such as enzymes, to achieve the desired stereochemistry during the synthesis .

Chemical Reactions Analysis

Types of Reactions: (1R,2S)-1-amino-2-indanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2-indanone, while reduction of the amino group can produce 1-amino-2-indane .

Scientific Research Applications

(1R,2S)-1-amino-2-indanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2S)-1-amino-2-indanol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • (1S,2R)-1-amino-2-indanol
  • (1R,2R)-1-amino-2-indanol
  • (1S,2S)-1-amino-2-indanol

Comparison: (1R,2S)-1-amino-2-indanol is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its stereoisomers. For example, the (1S,2R) isomer may exhibit different binding affinities to enzymes or receptors, leading to variations in biological activity. The specific arrangement of the amino and hydroxyl groups in this compound makes it particularly useful in asymmetric synthesis and chiral catalysis .

Properties

IUPAC Name

(1R,2S)-1-amino-2,3-dihydro-1H-inden-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-9-7-4-2-1-3-6(7)5-8(9)11/h1-4,8-9,11H,5,10H2/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPKSXMQWBYUOI-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](C2=CC=CC=C21)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136030-00-7, 7480-35-5
Record name (+)-cis-1-Amino-2-indanol
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URL https://commonchemistry.cas.org/detail?cas_rn=136030-00-7
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Record name 1-Amino-2-indanol, cis-(+/-)-
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Record name 1-Amino-2-indanol, cis-(+)-
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Record name cis-1-amino-2,3-dihydro-1H-inden-2-ol
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Record name 1H-Inden-2-ol, 1-amino-2,3-dihydro-, (1R,2S)
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Record name 1-AMINO-2-INDANOL, CIS-(±)-
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Record name 1-AMINO-2-INDANOL, CIS-(+)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: (1R,2S)-1-Amino-2-indanol serves as a versatile building block in organic synthesis, particularly as a chiral auxiliary and ligand in asymmetric catalysis. [, , , , ].

  • Chiral Auxiliary: It can be incorporated into molecules to control the stereochemical outcome of reactions, leading to the formation of enantiomerically enriched products. []
  • Ligand in Asymmetric Catalysis: It readily forms complexes with metals like copper and rhenium. These complexes act as efficient catalysts in asymmetric reactions, such as the aza-Henry reaction [] and cyclohydrocarbonylation [], affording products with high enantioselectivity.

A: this compound, with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol, exhibits distinct structural features []:

    • NMR: NMR analysis is crucial for confirming the structure and purity of this compound. Characteristic peaks for various protons in the molecule are observed in 1H NMR spectra. [, ]
    • CHN Analysis: Elemental analysis helps to verify the compound's purity and composition. []

    A: this compound acts as a chiral ligand, forming stable complexes with transition metals like rhenium [] and copper []. These complexes are characterized by:

    • Defined Stereochemistry: The chiral centers on the ligand influence the overall chirality of the metal complex, leading to the formation of single enantiomers. []
    • Catalytic Activity: The complexes exhibit high catalytic activity and enantioselectivity in various asymmetric reactions. For instance, Cu(II)-amino alcohol complexes derived from this compound catalyze the asymmetric aza-Henry reaction with excellent enantioselectivity (ee > 99%) [].

      ANone: The enantiomeric purity of this compound is crucial because it directly impacts the stereochemical outcome of reactions where it is used as a chiral auxiliary or ligand.

        A: Chiral HPLC is a primary technique used to determine the enantiomeric excess (ee) of this compound []. This method separates the enantiomers based on their differential interactions with a chiral stationary phase, allowing for accurate quantification of each enantiomer.

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